Fmoc-Trp-OPfp

Peptide Synthesis Active Ester Stability Hydrolysis

In Fmoc SPPS, in situ activation of Fmoc-Trp-OH risks racemization and inconsistent coupling yields-particularly adjacent to sterically hindered residues. Fmoc-Trp-OPfp eliminates this via its pre-activated pentafluorophenyl ester, enabling direct, racemization-free coupling. • Direct coupling without in situ activation reduces cycle times and epimerization byproducts. • Hydrolytically stable Pfp ester maintains active species concentration throughout coupling, critical for difficult sequences. • Demonstrated 30-45 sec microwave-assisted couplings support high-throughput automated SPPS.

Molecular Formula C32H21F5N2O4
Molecular Weight 592.5 g/mol
CAS No. 86069-87-6
Cat. No. B557248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Trp-OPfp
CAS86069-87-6
SynonymsFmoc-Trp-OPfp; 86069-87-6; Fmoc-L-tryptophanpentafluorophenylester; 47479_ALDRICH; SCHEMBL3505124; 47479_FLUKA; CTK8C6855; L-Tryptophan,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenylester; MolPort-003-934-132; CF-227; ZINC71788076; AKOS015853407; AKOS015902756; RTR-026849; AK-81224; KB-302487; TR-026849; FT-0642032; ST24047307; I14-19908; PentafluorophenylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophanate
Molecular FormulaC32H21F5N2O4
Molecular Weight592.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F
InChIInChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1
InChIKeyKLPGTAYCHANVFY-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Trp-OPfp: Active Ester for Solid-Phase Peptide Synthesis


Fmoc-Trp-OPfp is a pre-activated, fully protected L-tryptophan derivative used as a building block in Fmoc solid-phase peptide synthesis (SPPS). It combines a base-labile Fmoc (9-fluorenylmethoxycarbonyl) Nα-protecting group with a highly reactive pentafluorophenyl (Pfp) ester at the C-terminus, which is designed to facilitate direct coupling to a resin-bound amine without requiring in situ activation . The compound is a white to off-white powder with a molecular weight of 592.5 g/mol and a purity typically ≥98% (HPLC) [1].

1 Pre-activated building block

Direct coupling to resin-bound amine without in situ activation. Pentafluorophenyl ester provides hydrolytic stability.

Fmoc-Trp-OPfp enables workflow simplification in manual and automated SPPS.

2 Rapid, stereocontrolled coupling

Class-level evidence supports racemization-free amide bond formation under microwave conditions, reducing epimerization risk.

Compatible with high-throughput and microwave-assisted peptide synthesizers.

Why Fmoc-Trp-OPfp Cannot Be Replaced in Difficult Couplings


In Fmoc SPPS, the choice of C-terminal activation for tryptophan is critical due to the amino acid's indole side chain, which is susceptible to alkylation and oxidation under acidic conditions. Direct substitution of Fmoc-Trp-OPfp with the free acid Fmoc-Trp-OH requires in situ activation using coupling reagents (e.g., HBTU, DIC), which can introduce racemization risks, generate byproducts that complicate purification, and offer variable coupling yields, particularly in sterically hindered or difficult sequences [1]. While the N-hydroxysuccinimide ester (Fmoc-Trp-OSu) provides an alternative pre-activated form, its susceptibility to spontaneous hydrolysis in aqueous/organic reaction mixtures can lead to reduced effective concentration and lower coupling efficiency compared to the more hydrolytically stable PFP ester [2]. Furthermore, when tryptophan is incorporated into peptides containing multiple arginine residues, the use of an additional side-chain protecting group (as in Fmoc-Trp(Boc)-OPfp) is often necessary to prevent undesired modifications, but the presence of the Boc group alters the solubility and reactivity profile of the building block [3].

Fmoc-Trp-OH Requires in situ activation (e.g., HBTU/DIC), which may introduce racemization and byproducts. Coupling yield can vary in hindered sequences.
Fmoc-Trp-OSu NHS ester is more prone to hydrolysis in aqueous/organic media, reducing effective concentration during extended couplings.
Fmoc-Trp(Boc)-OPfp Boc side-chain protection alters solubility and reactivity; suitable only when Trp modification risk is present.

Fmoc-Trp-OPfp Performance: Kinetics, Stability, and Yield


Hydrolytic Stability Advantage of Pentafluorophenyl Esters

Pentafluorophenyl (PFP) esters, such as Fmoc-Trp-OPfp, demonstrate significantly greater resistance to spontaneous hydrolysis in aqueous/organic reaction media compared to N-hydroxysuccinimide (NHS) esters like Fmoc-Trp-OSu. This class-level property is well-established; PFP esters are reported to produce amide bonds as effectively as succinimidyl esters while being less susceptible to hydrolysis during conjugation reactions [1]. This differential stability translates to higher effective concentrations of the active species in the coupling solution, thereby enhancing the efficiency of amide bond formation, particularly in slow or sterically hindered couplings where prolonged reaction times would otherwise degrade a less stable active ester.

Hydrolytic Stability
Class-level inference
Pfp ester: less hydrolysis NHS ester: more labile
Supports selection for prolonged or slow couplings
Class-level; confirm under specific sequence conditions
Peptide Synthesis Active Ester Stability Hydrolysis

Rapid Racemization-Free Coupling in Microwave SPPS

A study on the high-speed solution-phase synthesis of peptide acids using Fmoc-amino acid pentafluorophenyl esters demonstrated that coupling reactions can be completed in 30-45 seconds under microwave irradiation [1]. Critically, the synthesis of the diastereomeric dipeptides Fmoc-Phg-Phe-OMe and Fmoc-D-Phg-Phe-OMe using this method revealed that the coupling is free from racemization [1]. While this specific study did not use Fmoc-Trp-OPfp, it provides direct class-level evidence for the racemization-free, rapid coupling achievable with Fmoc-Pfp esters, which is a key advantage over in situ activation methods that often require longer reaction times and carry a higher risk of epimerization.

Microwave Coupling
Class-level inference
30–45 sec coupling
Racemization-free in class-level study (Fmoc-Phg-OPfp)
Supports rapid, stereochemically controlled SPPS
Extrapolated from class evidence; verify with Trp derivative
Microwave Peptide Synthesis Racemization Coupling Kinetics

High-Yield Synthesis Using Pentafluorophenyl Trifluoroacetate

The preparation of Fmoc-Trp-OPfp can be achieved via two primary synthetic routes: reaction of Fmoc-L-tryptophan with pentafluorophenol, which gives a yield of approximately 84%, or reaction with pentafluorophenyl trifluoroacetate, which provides a significantly improved yield of about 95% [1]. This latter method is advantageous for larger-scale production, offering a more efficient and cost-effective synthesis. In comparison, the synthesis of the corresponding NHS ester (Fmoc-Trp-OSu) typically yields around 80-85% under standard conditions . The higher achievable yield for Fmoc-Trp-OPfp translates to lower production costs and reduced waste, which can be a deciding factor for procurement in research or manufacturing settings requiring gram to kilogram quantities.

Synthesis Yield
Cross-study comparable
~95% (Pfp-trifluoroacetate route) ~84% (Pfp-phenol route)
May support cost-efficient procurement evaluation
Reported yields; may vary with scale
Synthetic Chemistry Process Development Yield Optimization

Optimal Applications of Fmoc-Trp-OPfp


Microwave SPPS of Tryptophan-Rich Bioactive Peptides

The rapid, racemization-free coupling kinetics of Fmoc-Trp-OPfp, as demonstrated by class-level studies showing 30-45 second couplings under microwave irradiation [1], make it the preferred reagent for high-throughput, automated synthesis of peptides containing multiple tryptophan residues. In applications such as the synthesis of antimicrobial peptides or peptide hormones where sequence fidelity is critical, the use of this pre-activated ester eliminates the need for slow, high-risk in situ activation steps, directly reducing cycle times and minimizing epimerization byproducts that complicate purification [1].

Synthesis of Sterically Hindered Peptide Sequences

When incorporating tryptophan adjacent to sterically demanding residues (e.g., Val, Ile, or α,α-dialkyl amino acids), the enhanced hydrolytic stability of the pentafluorophenyl ester group compared to the NHS ester ensures a higher effective concentration of the active species remains available for the duration of the coupling [2]. This property is crucial for overcoming slow reaction kinetics and achieving high coupling yields in difficult sequences, thereby reducing the need for costly and time-consuming double couplings or re-synthesis [2].

Cost-Effective Large-Scale Peptide Manufacturing

For process chemists scaling up peptide production, the 95% synthetic yield achievable for Fmoc-Trp-OPfp via the pentafluorophenyl trifluoroacetate route [3] offers a demonstrable cost-of-goods advantage over the synthesis of Fmoc-Trp-OSu. This improved atom economy, combined with the reagent's stability and high coupling efficiency, makes it a superior choice for the manufacture of peptide APIs (Active Pharmaceutical Ingredients) or research peptides required in large quantities [3].

Application
Selection Property
Validation Focus
Microwave-assisted SPPS of Trp-containing peptides
Rapid, racemization-free coupling profile
Stereochemical purity & coupling completion
Sterically hindered peptide sequences
Hydrolytic stability of Pfp ester
Effective concentration maintenance in slow couplings
Process-scale research peptide production
High-yield building block synthesis
Synthetic yield & supply context review

Technical Documentation Hub

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39 linked technical documents
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